molecular formula C28H27ClN4O3S B2749195 4-((2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide CAS No. 1115433-27-6

4-((2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Cat. No.: B2749195
CAS No.: 1115433-27-6
M. Wt: 535.06
InChI Key: CZAKPIMMDGAAMK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a quinazolinone ring, a benzyl group, and an amide linkage .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the presence of polar or nonpolar groups, and the presence of any charged groups .

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. The synthesis and characterization of new quinazolines as potential antimicrobial agents have shown promising results against a variety of bacterial and fungal strains. For instance, Desai, Shihora, and Moradia (2007) explored the antibacterial and antifungal activities of newly synthesized quinazoline compounds on organisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007). Similarly, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives showing good or moderate activities against tested microorganisms, highlighting the potential of quinazoline-based compounds in addressing microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor and Anticonvulsant Activities

The exploration into the antitumor and anticonvulsant activities of quinazoline derivatives has revealed their potential in cancer and seizure treatment research. Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, evaluating them for antimicrobial and anticonvulsant activities. The study found some compounds showing potent anticonvulsant activity, indicating the therapeutic potential of quinazoline derivatives in seizure management (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis and Chemical Properties

The synthesis and exploration of the chemical properties of quinazoline derivatives also constitute a significant area of scientific research. Hikawa et al. (2012) developed a novel method for the synthesis of 4-phenylquinazolinones via a palladium-catalyzed domino reaction, showcasing a strategy that could be broadly applicable in the synthesis of complex quinazoline structures (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. It could potentially interact with biological targets through a variety of mechanisms, depending on its exact structure and the nature of the target .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

4-[[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O3S/c1-18(2)31-26(35)20-13-11-19(12-14-20)16-33-27(36)22-8-4-6-10-24(22)32-28(33)37-17-25(34)30-15-21-7-3-5-9-23(21)29/h3-14,18H,15-17H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAKPIMMDGAAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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